Cas no 4707-24-8 (4-bromo-2,3,5,6-tetrafluoro-benzoic acid)

4-bromo-2,3,5,6-tetrafluoro-benzoic acid structure
4707-24-8 structure
Product Name:4-bromo-2,3,5,6-tetrafluoro-benzoic acid
CAS No:4707-24-8
MF:C7HBrF4O2
MW:272.979255437851
MDL:MFCD00075244
CID:335008
PubChem ID:298173
Update Time:2025-07-25

4-bromo-2,3,5,6-tetrafluoro-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
    • Benzoicacid, 4-bromo-2,3,5,6-tetrafluoro-
    • NSC 170060
    • 4-bromo-2,3,5,6-tetrafluoro-benzoic acid
    • MTZLICDXLGQWJV-UHFFFAOYSA-N
    • SCHEMBL505527
    • C7HBrF4O2
    • A827145
    • Perfluoro-4-bromobenzoic acid
    • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, 98%
    • NSC-170060
    • 4707-24-8
    • DTXSID80305262
    • J-514600
    • NSC170060
    • FT-0617731
    • EN300-171554
    • 4-bromotetrafluorobenzene carboxylic acid
    • CS-0141279
    • AKOS005255079
    • MFCD00075244
    • AS-33116
    • 4-Bromo-2,3,5,6-tetrafluorobenzoicacid
    • DB-070772
    • Benzoic acid, 4-bromo-2,3,5,6-tetrafluoro-
    • BBL103966
    • STL557776
    • Perfluoro-4-bromobenzoic acid;4-Bromotetrafluorobenzoic acid;
    • MDL: MFCD00075244
    • Inchi: 1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14)
    • InChI Key: MTZLICDXLGQWJV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=C(C(=O)O)C(=C1F)F)F)F

Computed Properties

  • Exact Mass: 271.91000
  • Monoisotopic Mass: 271.90960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 2.022±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 142-145 °C (lit.)
  • Boiling Point: 260.9±40.0 ºC (760 Torr),
  • Flash Point: 111.6±27.3 ºC,
  • Solubility: Almost insoluble (0.041 g/l) (25 º C),
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 37.30000
  • LogP: 2.70370
  • Solubility: Not determined

4-bromo-2,3,5,6-tetrafluoro-benzoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

4-bromo-2,3,5,6-tetrafluoro-benzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-bromo-2,3,5,6-tetrafluoro-benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:4707-24-8)4-bromo-2,3,5,6-tetrafluoro-benzoic acid
Order Number:A827145
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):902.0/226.0
Email:sales@amadischem.com

Additional information on 4-bromo-2,3,5,6-tetrafluoro-benzoic acid

Comprehensive Overview of 4-Bromo-2,3,5,6-tetrafluoro-benzoic Acid (CAS No. 4707-24-8)

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid (CAS No. 4707-24-8) is a fluorinated aromatic carboxylic acid derivative with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its bromine and tetrafluoro substitutions, exhibits unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in its role in designing advanced materials and bioactive molecules, aligning with the growing demand for fluorinated compounds in high-performance applications.

The molecular structure of 4-bromo-2,3,5,6-tetrafluoro-benzoic acid features a benzoic acid core with four fluorine atoms and one bromine atom strategically positioned to enhance reactivity and stability. This configuration is particularly advantageous for cross-coupling reactions, a topic frequently searched in synthetic chemistry forums. The compound’s electron-withdrawing properties are leveraged in palladium-catalyzed reactions, a hotspot in modern organic synthesis, as evidenced by trending queries in academic databases and AI-driven research tools.

In the pharmaceutical sector, 4707-24-8 serves as a precursor for drug discovery, especially in developing fluorine-containing APIs (Active Pharmaceutical Ingredients). Fluorination is a key strategy to improve metabolic stability and bioavailability, addressing current industry challenges like drug resistance and targeted delivery—topics dominating healthcare-related searches. Its compatibility with peptide coupling reagents also makes it relevant in bioconjugation, a technique gaining traction in biotech innovations.

From an environmental perspective, the demand for sustainable fluorination methods has risen, coinciding with searches for green chemistry alternatives. While 4-bromo-2,3,5,6-tetrafluoro-benzoic acid itself is not a direct environmental concern, its synthesis pathways are under scrutiny to align with EPA guidelines and REACH regulations. This aligns with the broader trend of eco-friendly synthesis, a frequently queried term in chemical research portals.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing CAS 4707-24-8, ensuring purity for high-stakes applications. These methods are often explored in AI-powered literature searches, reflecting the compound’s role in quality control protocols. Additionally, its thermal stability and solubility profiles are critical for formulation scientists, another area of persistent interest in material science communities.

In summary, 4-bromo-2,3,5,6-tetrafluoro-benzoic acid (CAS No. 4707-24-8) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its versatility and alignment with trending topics like fluorine chemistry, catalysis, and sustainability ensure its continued relevance in scientific and industrial advancements. This overview underscores its importance while addressing frequently searched queries, enhancing both readability and SEO performance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4707-24-8)4-bromo-2,3,5,6-tetrafluoro-benzoic acid
A827145
Purity:99%/99%
Quantity:100g/25g
Price ($):902.0/226.0
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